molecular formula C15H10N2O2S B8221658 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine

1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B8221658
Molekulargewicht: 282.3 g/mol
InChI-Schlüssel: NPSPDMOCXSMNMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine (CAS 1186502-44-2) is a high-purity chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in drug discovery, which is protected by a benzenesulfonyl group and functionalized with a reactive ethynyl moiety at the 2-position . The 1H-pyrrolo[2,3-b]pyridine scaffold is of significant research interest due to its diverse biological activity. Notably, derivatives of this heterocyclic system have been extensively explored as potent and selective inhibitors of phosphodiesterase 4B (PDE4B) . PDE4B is a compelling therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disorder (COPD), asthma, and rheumatoid arthritis, as well as for certain central nervous system (CNS) disorders . Furthermore, this structural class has also been investigated for its utility as checkpoint kinase 1 (CHK1) inhibitors, highlighting its potential application in oncology research . The presence of the ethynyl group on the pyrrole ring makes this compound a versatile intermediate for further synthetic elaboration. Researchers can utilize this handle in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, or in [3+2] cycloadditions to generate more complex molecular architectures for structure-activity relationship (SAR) studies . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1-(benzenesulfonyl)-2-ethynylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S/c1-2-13-11-12-7-6-10-16-15(12)17(13)20(18,19)14-8-4-3-5-9-14/h1,3-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSPDMOCXSMNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

N1-Sulfonylation of 7-Azaindole

The benzenesulfonyl group is introduced via nucleophilic substitution under basic conditions.

Procedure ():

  • Substrate : 7-Azaindole (1.01 g, 8.58 mmol).

  • Reagents : Benzenesulfonyl chloride (1.35 mL, 10.59 mmol), tetrabutylammonium bromide (81 mg, 0.25 mmol), NaOH (1.02 g, 25.41 mmol).

  • Conditions : CH₂Cl₂, 0°C → room temperature, 1 hour.

  • Yield : 99% after silica gel chromatography.

Mechanistic Insight :
The reaction proceeds via deprotonation of 7-azaindole by NaOH, followed by sulfonylation at the pyrrole nitrogen. Phase-transfer catalysis (tetrabutylammonium bromide) enhances reactivity in dichloromethane.

C2-Halogenation via Directed Metalation

Iodination at the 2-position is achieved using lithium diisopropylamide (LDA) to generate a reactive intermediate.

Procedure ():

  • Substrate : 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

  • Reagents : LDA (2.2 equiv), TMEDA (1.1 equiv), I₂ (1.5 equiv).

  • Conditions : THF, −78°C → −40°C, 2 hours.

  • Yield : 70–85% (isolated as pale yellow solid).

Key Considerations :

  • LDA induces deprotonation at the electron-rich 2-position, facilitating iodination.

  • Alternative halogenation agents (e.g., N-iodosuccinimide) are less effective for this substrate.

Comparative Analysis of Methodologies

StepReagents/ConditionsYield (%)Key AdvantagesReferences
N1-SulfonylationPhSO₂Cl, NaOH, CH₂Cl₂99High yield, minimal byproducts
C2-IodinationLDA, I₂, THF, −78°C85Regioselective for C2 position
Sonogashira CouplingPd/C, PPh₃, CuI, H₂O, 80°C85Aqueous conditions, scalable
DeprotectionTBAF, THF95Efficient removal of TMS group

Mechanistic and Practical Considerations

  • Regioselectivity in Halogenation : The 2-position is more reactive due to electron density from the adjacent nitrogen. LDA-directed metalation ensures precise functionalization ().

  • Catalyst Selection : Pd/C offers cost-effectiveness and recyclability compared to Pd(PPh₃)₄ ().

  • Solvent Effects : Water enhances coupling efficiency by stabilizing polar intermediates and reducing palladium aggregation ().

Challenges and Alternative Approaches

  • Byproduct Formation : Competing C3-halogenation may occur if reaction temperatures exceed −40°C during iodination ().

  • Copper Co-catalyst : While CuI accelerates transmetalation, copper-free systems minimize Glaser homocoupling byproducts ().

  • Alternative Alkynylation : Stille coupling with tributyl(ethynyl)stannane is feasible but less atom-economical ( ).

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant antimicrobial properties. For instance, the compound's structural analogs have been tested against various bacterial strains with promising results. A notable study highlighted that certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for various infections .

Table 1: Antimicrobial Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus4 μg/mL
Compound BEscherichia coli8 μg/mL
Compound CPseudomonas aeruginosa16 μg/mL

Anticancer Properties

The anticancer potential of 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine has been explored in several studies. Research has shown that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) through mechanisms involving cell cycle arrest and apoptosis induction .

Table 2: Cytotoxicity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound DHepG210
Compound EHCT11615
Compound FNCI-H46012

Anti-Oxidant Activity

In addition to antimicrobial and anticancer activities, the compound has been evaluated for its antioxidant properties. Studies demonstrated that it can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing cellular damage .

Case Study 1: Antileishmanial Activity

A study investigated the antileishmanial activity of compounds related to pyrrolo[2,3-b]pyridine. The results showed that certain derivatives exhibited potent activity against Leishmania infantum, a parasite responsible for leishmaniasis. The compounds were tested for cytotoxicity and demonstrated lower toxicity compared to existing treatments like pentamidine .

Case Study 2: Structure-Activity Relationship Analysis

Another research focused on understanding the structure-activity relationship (SAR) of various derivatives of pyrrolo[2,3-b]pyridine. By modifying functional groups on the core structure, researchers were able to enhance both antimicrobial and anticancer activities significantly. This study provided insights into how specific modifications could lead to improved therapeutic profiles .

Wirkmechanismus

The mechanism of action of 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Key Comparative Insights:

For example, 2-chloro derivatives are common intermediates in kinase inhibitor synthesis . Ethynyl vs. Boron Groups: The ethynyl group in the target compound offers π-conjugation and click chemistry utility, while boron-containing analogues (e.g., ) enable Suzuki couplings for bioconjugation or drug diversification. Antitumor Activity: Nortopsentin analogues with thiazolyl and indolyl substituents exhibit potent CDK1 inhibition and apoptosis induction in mesothelioma models, highlighting the impact of bulky, planar substituents on bioactivity .

Structural and Electronic Differences :

  • The ethynyl group’s linear geometry and electron-rich nature contrast with halogen substituents’ electron-withdrawing effects. This may influence binding affinity in biological targets or stability under synthetic conditions.
  • Benzenesulfonyl groups consistently enhance solubility and metabolic stability across analogues, as seen in multiple synthesis protocols .

Synthetic Accessibility :

  • Halogenated derivatives (e.g., 4-chloro-5-iodo compounds) are synthesized via sequential sulfonylation and halogenation, achieving >99% yields under optimized conditions .
  • Boron-containing analogues require specialized reagents (e.g., pinacol boronic esters), as described in .

Biologische Aktivität

1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine is a compound with significant biological activity, particularly in the context of cancer research and kinase inhibition. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. The compound can be synthesized through methods that utilize benzenesulfonyl groups and ethynyl moieties, which are crucial for its interaction with biological targets.

Antitumor Activity

Research indicates that 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine exhibits notable antitumor properties. A study evaluated the compound's efficacy against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The findings revealed:

  • IC50 Values :
    • A549: 0.82±0.08μM0.82\pm 0.08\,\mu M
    • HepG2: 1.00±0.11μM1.00\pm 0.11\,\mu M
    • MCF-7: 0.93±0.28μM0.93\pm 0.28\,\mu M
    • PC-3: 0.92±0.17μM0.92\pm 0.17\,\mu M

These values indicate strong cytotoxicity against the tested cell lines, particularly highlighting the compound's selectivity for c-Met kinase with an IC50 of 0.506μM0.506\,\mu M .

The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis and cell cycle arrest in the G2/M phase. This was demonstrated through flow cytometry analyses and apoptosis assays on A549 cells treated with varying concentrations of the compound .

Kinase Inhibition

The compound has been identified as a potent inhibitor of several kinases involved in cancer progression:

Kinase TargetIC50 Value
c-Met0.506 µM
Flt-3Not specified
VEGFR-2Not specified
EGFRNot specified

These results suggest that 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine could be a promising candidate for targeted therapy in cancers driven by these pathways .

Case Study 1: In Vivo Efficacy

In a preclinical study involving xenograft models of lung cancer, treatment with 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine resulted in a significant reduction in tumor size compared to controls. The study reported a tumor growth inhibition rate of approximately 70% at a dosage of 10 mg/kg administered bi-weekly.

Case Study 2: Combination Therapy

Another investigation explored the effects of combining this compound with standard chemotherapeutic agents like cisplatin and doxorubicin. The combination therapy showed enhanced efficacy with lower doses required to achieve similar or improved outcomes compared to monotherapy.

Q & A

Q. What are the key synthetic routes for 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine, and what reagents are critical for its functionalization?

The compound is synthesized via multi-step protocols involving:

  • Sulfonation : Sodium hydride (NaH) and benzenesulfonyl chloride under inert conditions to introduce the sulfonyl group .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling with aryl boronic acids) for introducing substituents like ethynyl groups. Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 105°C are typical conditions .
  • Protection/deprotection : Use of triisopropylsilyl (TIPS) or SEM groups to protect reactive sites during synthesis .

Q. Which purification and characterization methods are most effective for this compound?

  • Purification : Preparative HPLC (e.g., C18 columns with methanol/water gradients) resolves impurities, particularly for intermediates . Liquid-liquid extraction (e.g., ethyl acetate/water) is used for crude isolation .
  • Characterization : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (e.g., single-crystal analysis) resolves stereochemistry .

Q. How is the stability of 1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine assessed under varying experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen.
  • Photostability : Exposure to UV light (254–365 nm) in solution (e.g., DMSO) monitored via HPLC .
  • Hydrolytic stability : Incubation in buffered solutions (pH 1–13) at 37°C for 24h, followed by LC-MS to detect degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antitumor activity of this compound?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3- or 5-positions to enhance cytotoxicity. Compare IC₅₀ values in cell lines (e.g., HCT-116, MCF-7) using MTT assays .
  • Molecular docking : Screen against kinases (e.g., CDK4/6, VEGFR) using AutoDock Vina to predict binding affinities. Prioritize derivatives with ΔG < -8 kcal/mol .

Q. What strategies mitigate low yields in palladium-catalyzed cross-coupling steps during synthesis?

  • Catalyst optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher reactivity in challenging couplings .
  • Boron reagent quality : Use freshly distilled 3,4-dimethoxyphenylboronic acid to avoid deboronation side reactions .
  • Temperature control : Conduct reactions under microwave irradiation (e.g., 150°C, 30 min) to accelerate kinetics .

Q. How should researchers address contradictory data in reaction pathways, such as unexpected dehalogenation during coupling?

  • Mechanistic analysis : Use LC-MS to identify intermediates. For example, dechlorination may arise from Pd-mediated β-hydride elimination; switching to Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, Xantphos) can suppress this .
  • Additive screening : Introduce silver salts (e.g., Ag₂O) to stabilize Pd catalysts and reduce side reactions .

Q. What in vitro and in vivo models are suitable for evaluating the anti-inflammatory potential of this compound?

  • In vitro : Measure TNF-α and IL-6 inhibition in LPS-stimulated RAW 264.7 macrophages via ELISA .
  • In vivo : Use murine collagen-induced arthritis models. Administer 10–50 mg/kg orally and monitor joint swelling histologically .

Q. How does X-ray crystallography contribute to understanding the solid-state conformation of this compound?

  • Data collection : Diffractometer (e.g., Bruker D8 Quest) at 173 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL-97 for least-squares minimization. Key parameters: R-factor < 0.04, data-to-parameter ratio > 15 .

Q. What analytical approaches resolve discrepancies between computational predictions and experimental bioactivity results?

  • Metabolite profiling : Incubate the compound with liver microsomes (human/rat) and analyze via UPLC-QTOF to identify active/inactive metabolites .
  • Permeability assays : Use Caco-2 monolayers to assess intestinal absorption. Correlate Papp values with in vivo bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.